methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2247087-90-5
VCID: VC7205074
InChI: InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-3-8(4-6,5-9)12-2;/h6H,3-5,9H2,1-2H3;1H
SMILES: COC(=O)C1CC(C1)(CN)OC.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67

methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers

CAS No.: 2247087-90-5

Cat. No.: VC7205074

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers - 2247087-90-5

Specification

CAS No. 2247087-90-5
Molecular Formula C8H16ClNO3
Molecular Weight 209.67
IUPAC Name methyl 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-3-8(4-6,5-9)12-2;/h6H,3-5,9H2,1-2H3;1H
Standard InChI Key QUXLBRSCMIXCBY-WDJAFQARSA-N
SMILES COC(=O)C1CC(C1)(CN)OC.Cl

Introduction

Structural and Stereochemical Features

Core Architecture

The compound features a cyclobutane ring substituted at the 1- and 3-positions with a methyl ester and a methoxy group, respectively. An aminomethyl branch at the 3-position introduces a primary amine, which is protonated as a hydrochloride salt (Figure 1) . The cyclobutane ring imposes significant ring strain (approximately 26 kcal/mol), which influences both reactivity and conformational flexibility compared to larger cycloalkanes .

Table 1: Key Identifiers of Methyl (1S,3S)-3-(Aminomethyl)-3-Methoxycyclobutane-1-Carboxylate Hydrochloride

PropertyValue
CAS Number2247087-90-5
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.67 g/mol
IUPAC NameMethyl 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate; hydrochloride
SMILESCOC(=O)C1CC(C1)(CN)OC.Cl

Diastereomerism and Chirality

The stereocenters at C1 and C3 generate four possible stereoisomers (two enantiomeric pairs), though the synthetic route typically yields a diastereomeric mixture due to incomplete stereocontrol during cyclobutane ring formation. The (1S,3S) configuration is specified, but residual diastereomers may persist, necessitating chiral separation techniques for isolation .

Synthesis and Purification Strategies

Cyclobutane Ring Construction

Synthesis begins with a [2+2] photocycloaddition of allyl ether derivatives to form the cyclobutane core, followed by functionalization:

  • Methoxy Introduction: Etherification of a hydroxyl precursor using methyl iodide.

  • Aminomethyl Installation: Reductive amination or Gabriel synthesis.

  • Esterification: Reaction with methanol under acidic conditions.

  • Salt Formation: Treatment with HCl to yield the hydrochloride .

Diastereomer Resolution

Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak IA) achieves diastereomer separation. Nuclear magnetic resonance (NMR) coupling constants and nuclear Overhauser effect (NOE) correlations confirm stereochemical assignments .

Table 2: Analytical Characterization Data

TechniqueKey Observations
¹H NMRδ 3.72 (s, 3H, OCH₃), δ 3.65 (s, 3H, COOCH₃), δ 3.18 (m, 2H, CH₂NH₂)
HPLCRetention times: 8.2 min (major diastereomer), 9.7 min (minor)
Mass Specm/z 173.1 [M+H]⁺ (free base), 209.6 [M+H]⁺ (HCl salt)

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

The hydrochloride salt confers water solubility (>50 mg/mL), critical for biological assays. The compound exhibits pH-dependent stability, degrading slowly under acidic conditions (t₁/₂ = 12 h at pH 2) but remaining stable in neutral buffers .

Rule of Three Compliance

As a fragment library candidate, the compound adheres to RO3 guidelines:

  • Molecular Weight: 209.67 (<300 Da)

  • Hydrogen Bond Donors: 1 (NH₂⁺)

  • Hydrogen Bond Acceptors: 4 (ester, ether, amine)

  • cLogP: 0.8 (calculated via XLogP3) .

Applications in Drug Discovery

3D Fragment for Challenging Targets

The cyclobutane core’s non-planar geometry enables interactions with concave binding pockets in PPIs (e.g., Bcl-2 family proteins) and allosteric enzyme sites. Comparative studies show 10-fold higher binding affinity for 3D fragments over flat analogs in bromodomain inhibition assays .

Lead Optimization Pathways

  • Fragment Growing: Amidification of the aminomethyl group with acyl chlorides.

  • Ring Functionalization: Suzuki-Miyaura coupling at the methoxy position.

  • Salt Displacement: Exchange of HCl for other counterions (e.g., citrate) to modulate solubility .

Future Directions

Ongoing research focuses on derivatizing the cyclobutane scaffold to target undrugged kinases and PPIs. Computational docking studies predict strong interactions with KRAS G12C mutants, positioning this compound as a candidate for covalent inhibitor development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator